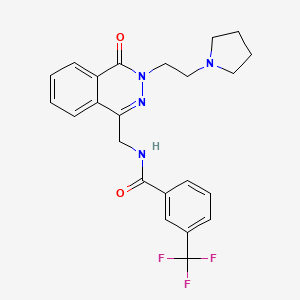

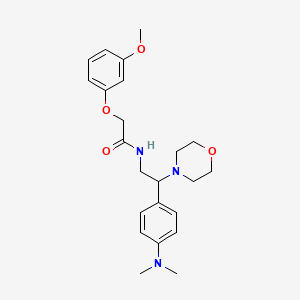

![molecular formula C24H23N3O5S B2852267 N-(4-{[(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)amino]sulfonyl}phenyl)propanamide CAS No. 921899-19-6](/img/structure/B2852267.png)

N-(4-{[(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)amino]sulfonyl}phenyl)propanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

The molecular structure of this compound is based on the dibenzo[b,f][1,4]oxazepin-2-yl core, which is a seven-membered heterocyclic ring containing nitrogen and sulfur atoms . This core is substituted with various functional groups, including a sulfonyl group attached to an amine, which in turn is attached to a phenyl ring.科学的研究の応用

Chemical Synthesis and Modification

Research on sulfonamides, such as the work by Cremlyn et al. (1992), explores the chlorosulfonation of compounds like N-phenylmorpholine and benzothiazole, leading to the synthesis of various sulfonamides through reactions with amines. This study illustrates the synthetic pathways that can be utilized to create sulfonamide derivatives, which may be relevant to the synthesis and modification of the target compound (Cremlyn, Bassin, Farouk, Potterton, & Mattu, 1992).

Pharmacological Applications

In the realm of pharmacology, compounds like BAY 38-4766, a selective nonnucleoside inhibitor of cytomegalovirus replication, demonstrate the potential of sulfonamide derivatives in therapeutic applications. Buerger et al. (2001) highlighted the compound's interference with viral DNA maturation and packaging, suggesting that similar sulfonamide-based compounds could have unique mechanisms of action against various pathogens or biological processes (Buerger, Reefschlaeger, Bender, Eckenberg, Popp, Weber, Graeper, Klenk, Ruebsamen-Waigmann, & Hallenberger, 2001).

Material Science and Photodynamic Therapy

Sulfonamide derivatives also find applications in material science and photodynamic therapy. Pişkin, Canpolat, and Öztürk (2020) synthesized and characterized new zinc phthalocyanines substituted with sulfonamide derivative groups. These compounds exhibited high singlet oxygen quantum yields, making them potential candidates for photodynamic therapy applications in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Enzyme Inhibition

Furthermore, the work by Sapegin et al. (2018) on [1,4]oxazepine-based primary sulfonamides as carbonic anhydrase inhibitors highlights the potential of sulfonamide derivatives in modulating enzymatic activity. These compounds exhibited strong inhibition of therapeutically relevant human carbonic anhydrases, indicating their potential as therapeutic agents (Sapegin, Kalinin, Angeli, Supuran, & Krasavin, 2018).

作用機序

While the exact mechanism of action for this compound is not specified, related compounds are known to act as selective inhibitors of the Dopamine D2 receptor . These compounds can be used in the treatment of various central nervous system disorders, including Tourette’s syndrome, bipolar disorder, hyperprolactinemia, tardive dyskinesia, Huntington’s chorea, psychosis, depression, or schizophrenia .

特性

IUPAC Name |

N-[4-[(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)sulfamoyl]phenyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3O5S/c1-4-23(28)25-16-6-9-18(10-7-16)33(30,31)26-17-8-12-21-19(14-17)24(29)27(3)20-13-15(2)5-11-22(20)32-21/h5-14,26H,4H2,1-3H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOIASEFNTJCTEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=C(C=C(C=C4)C)N(C3=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-chloro-N-(6-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2852191.png)

![3,4,5-trimethoxy-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2852193.png)

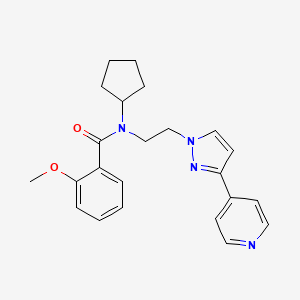

![2-[1-[2-(6-Oxo-4-phenylpyrimidin-1-yl)acetyl]azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2852196.png)

![Tert-butyl 2-((6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)carbamoyl)pyrrolidine-1-carboxylate](/img/structure/B2852197.png)

![Ethyl 2-(1,7-dimethyl-2,4-dioxo-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetate](/img/structure/B2852200.png)

![N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2852204.png)

![Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-pivalamidothiophene-3-carboxylate](/img/structure/B2852206.png)